molecular formula C18H15F3N2O3S B2807774 N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2097892-30-1

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No. B2807774
CAS RN: 2097892-30-1
M. Wt: 396.38
InChI Key: ZNSMOCPATNQYJX-UHFFFAOYSA-N
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Description

The compound contains several structural components including a furan ring, a pyridine ring, a trifluoromethyl group, and a methanesulfonamide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom. The trifluoromethyl group (-CF3) is a functional group in organofluorines, and methanesulfonamide is a functional group containing a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and pyridine) likely contributes to the compound’s stability. The electronegative trifluoromethyl group could influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the trifluoromethyl group is known for its high electronegativity and can influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, and the trifluoromethyl group could affect its polarity and solubility .

Scientific Research Applications

  • Proton Brake Mechanism in Derivatives:

    • The addition of methane sulfonic acid to certain pyridine nitrogen atom derivatives, including those structurally related to N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide, results in a significant deceleration of rotation rates around specific molecular bonds through a relayed brake mechanism. This indicates potential applications in fine-tuning molecular rotations and interactions (Furukawa et al., 2020).
  • Metal Coordination Properties:

    • Methanesulfonamide derivatives, closely related to the compound , demonstrate unique molecular and supramolecular structures. These compounds can form hydrogen-bonded dimers and layers, and their distinct molecular torsion angles and intermolecular π-π stacking suggest potential for metal coordination applications (Jacobs et al., 2013).
  • Structural Analysis of Derivatives:

    • Structural studies of nimesulidetriazole derivatives, which share a structural resemblance to the specified compound, reveal the nature of intermolecular interactions and the effects of substitution on molecular assembly. Such studies are crucial for understanding and designing new materials or pharmaceuticals (Dey et al., 2015).
  • Synthesis and Reactions in Derivatives:

    • Research into the synthesis and reactions of various derivatives of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, structurally similar to the compound , has been conducted. These studies provide insight into the potential for developing novel compounds with varied properties and applications (Bradiaková et al., 2008; 2009).
  • Two-Phase Synthesis of Furylmethane Derivatives:

    • A study on the high-yield synthesis of furylmethane derivatives using –SO3H functionalized ionic liquids demonstrates a novel approach for producing compounds with potential applications in various chemical processes (Shinde & Rode, 2017).
  • Electrooptic Film Fabrication:

    • The influence of pyrrole-pyridine-based chromophore architecture on covalent self-assembly and nonlinear optical response in electrooptic film fabrication offers insights into advanced materials science and potential applications in optoelectronics (Facchetti et al., 2006).

Safety and Hazards

Without specific studies, it’s hard to predict the safety and hazards associated with this compound. Generally, safety assessments would involve studying the compound’s toxicity, reactivity, and environmental impact .

Future Directions

Future research could involve studying this compound’s properties in more detail, exploring its potential uses, and developing efficient methods for its synthesis .

properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3S/c19-18(20,21)17-3-1-2-13(7-17)12-27(24,25)23-9-14-6-16(10-22-8-14)15-4-5-26-11-15/h1-8,10-11,23H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSMOCPATNQYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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